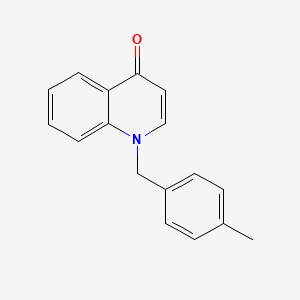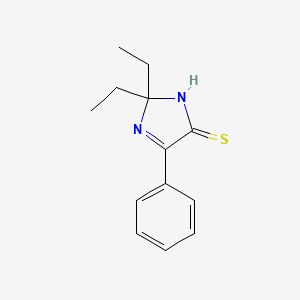![molecular formula C23H22FN3O4S2 B11436191 N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11436191.png)
N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, a fluorophenyl group, and a dimethoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-D]pyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated aromatic compound and a suitable leaving group.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a dimethoxy-substituted aryl halide and a palladium catalyst.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, using an appropriate amine and acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Halogenated solvents, palladium catalysts, and mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules.
Induce Cell Death: Trigger programmed cell death mechanisms such as apoptosis or ferroptosis, particularly in cancer cells
Comparison with Similar Compounds
N-(2,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness
- Fluorine Substitution : The presence of the fluorophenyl group in this compound imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro, bromo, and iodo analogs.
- Dimethoxyphenyl Group : The dimethoxyphenyl group contributes to the compound’s solubility and ability to interact with biological targets, making it a versatile candidate for various applications.
Properties
Molecular Formula |
C23H22FN3O4S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22FN3O4S2/c1-13-10-18-21(33-13)22(29)27(15-6-4-14(24)5-7-15)23(26-18)32-12-20(28)25-17-9-8-16(30-2)11-19(17)31-3/h4-9,11,13H,10,12H2,1-3H3,(H,25,28) |
InChI Key |
ASTUPNIXQMWSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11436111.png)
![3-amino-6-benzyl-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11436113.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11436120.png)
![4-(5-hydroxy-3,7,7-trimethyl-1-phenyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzene-1,2-diol](/img/structure/B11436136.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436144.png)
![N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11436152.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11436159.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436163.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-methyl-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B11436166.png)
![4-(4-Chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11436169.png)
![3-amino-N-(2,6-dimethylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11436171.png)

